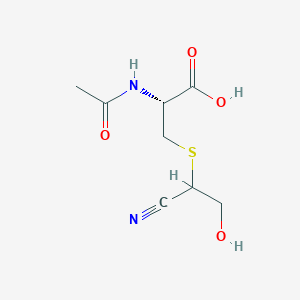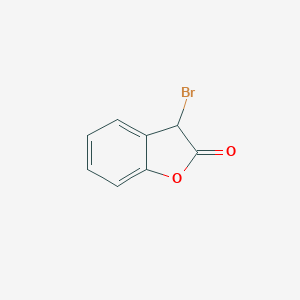
葡萄糖酸钴(II) 水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) gluconate hydrate is an organometallic compound with the chemical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a cobalt salt of gluconic acid and is commonly used in various scientific and industrial applications. The compound is known for its distinctive properties, including its ability to form complexes with other molecules, making it valuable in research and industrial processes .
科学研究应用
Cobalt(II) gluconate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its role in enzyme function and as a trace element in biological systems.
Medicine: Explored for its potential use in treating cobalt deficiency and as a component in vitamin B12 supplements.
Industry: Utilized in the production of cobalt-based pigments, batteries, and electroplating processes
作用机制
Biochemical Pathways
Cobalt, an essential trace element, is known to be involved in various biochemical processes, including the functioning of certain enzymes and the synthesis of vitamin B12 .
Result of Action
As a source of cobalt, it may contribute to the functioning of certain enzymes and the synthesis of vitamin B12 .
生化分析
Biochemical Properties
Cobalt is a known component of vitamin B12, which plays a crucial role in the normal functioning of the brain and nervous system, and the formation of blood .
Cellular Effects
Cobalt ions are considered genotoxic under in vitro and in vivo conditions .
Molecular Mechanism
Cobalt ions are known to interact with DNA and proteins, potentially leading to genotoxic effects .
Temporal Effects in Laboratory Settings
Cobalt compounds are known to have genotoxic effects, which could potentially lead to long-term changes in cellular function .
Dosage Effects in Animal Models
Cobalt compounds are known to have genotoxic effects, which could potentially lead to adverse effects at high doses .
Metabolic Pathways
Cobalt(II) gluconate hydrate may be involved in the metabolic pathways related to the metabolism of cobalt, a component of vitamin B12
Transport and Distribution
Cobalt ions are known to interact with various biomolecules, which could potentially influence its localization or accumulation .
Subcellular Localization
Cobalt ions are known to interact with various biomolecules, which could potentially influence its activity or function .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt carbonate or cobalt hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution at elevated temperatures ranging from 70°C to 100°C. The resulting solution is then crystallized, dried, and crushed to obtain the final product .
Industrial Production Methods: In industrial settings, cobalt(II) gluconate hydrate is produced by reacting cobalt sulfate with sodium gluconate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The mixture is then filtered, and the filtrate is evaporated to obtain the crystalline form of cobalt(II) gluconate hydrate .
化学反应分析
Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal using reducing agents such as hydrogen gas.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or ethylenediamine under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal.
Substitution: Various cobalt complexes with different ligands.
相似化合物的比较
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
属性
CAS 编号 |
71957-08-9 |
|---|---|
分子式 |
C12H24CoO14 |
分子量 |
451.24 g/mol |
IUPAC 名称 |
cobalt;2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13); |
InChI 键 |
KLNIVNDBTBHKQF-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2] |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co] |
规范 SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co] |
Key on ui other cas no. |
71957-08-9 |
Pictograms |
Irritant |
同义词 |
D-Gluconic Acid Cobalt Complex; Cobalt(2+) Gluconate; Cobalt(II) Gluconate; bis(D-Gluconato-O1,O2)-(T-4)-cobalt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44187.png)





![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)







